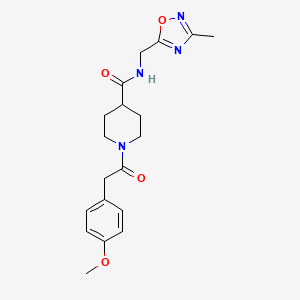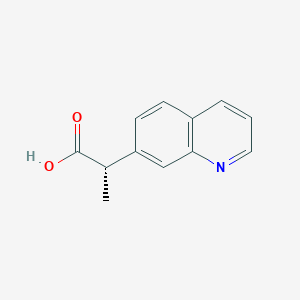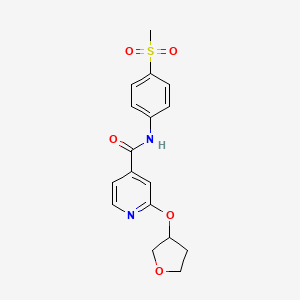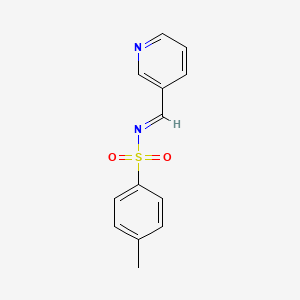
Benzyl 3-carbamoylpropylmethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-carbamoylpropylmethylcarbamate is a chemical compound with the CAS Number: 1822852-17-4. It has a molecular weight of 250.3 . The IUPAC name for this compound is benzyl 4-amino-4-oxobutyl (methyl)carbamate .
Synthesis Analysis
The synthesis of carbamates like Benzyl 3-carbamoylpropylmethylcarbamate often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate .Molecular Structure Analysis
The InChI code for Benzyl 3-carbamoylpropylmethylcarbamate is1S/C13H18N2O3/c1-15(9-5-8-12(14)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,14,16) . This code provides a detailed representation of the molecule’s structure. Chemical Reactions Analysis
While specific chemical reactions involving Benzyl 3-carbamoylpropylmethylcarbamate are not available, carbamates in general are known to undergo a variety of reactions. For instance, carbamates can be synthesized via the reaction of amines with carbon dioxide and halides .Physical And Chemical Properties Analysis
Benzyl 3-carbamoylpropylmethylcarbamate has a molecular weight of 250.3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Therapeutic Potential
A study on the oral Histone Deacetylase inhibitor, MS-275, which shares structural similarities with Benzyl 3-carbamoylpropylmethylcarbamate, evaluated its pharmacokinetics, biological properties, and therapeutic potential in treating solid tumors and lymphomas. The study found that MS-275 is well-tolerated, exhibits dose-proportional pharmacokinetics, and shows antitumor activity, suggesting its potential therapeutic applications in oncology (Gore et al., 2008).
Mechanisms of Action in Disease Models
Research into benzopyran compounds, which are structurally related, has shown that they inhibit neurogenic inflammation, block the propagation of spreading depression, and inhibit trigeminal nerve ganglion stimulation-induced carotid vasodilation. This suggests potential mechanisms through which Benzyl 3-carbamoylpropylmethylcarbamate might exert therapeutic effects, particularly in models of migraine and neuroinflammation (Tvedskov et al., 2004).
Biochemical and Environmental Interactions
A study on the sunscreen agent Benzophenone-3, which, like Benzyl 3-carbamoylpropylmethylcarbamate, is used in consumer products, assessed its absorption and dissipation of ultraviolet radiation. This research is pivotal in understanding the biochemical and environmental interactions of similar compounds and their safety profiles (Calafat et al., 2008).
Treatment of Metabolic Disorders
The use of N-Carbamylglutamate in treating acute neonatal hyperammonaemia in a patient with Methylmalonic Aciduria showcases the potential of carbamyl compounds in addressing metabolic disorders. This highlights the versatility of such compounds, including Benzyl 3-carbamoylpropylmethylcarbamate, in therapeutic applications beyond their primary use cases (Yap et al., 2016).
Eigenschaften
IUPAC Name |
benzyl N-(4-amino-4-oxobutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(9-5-8-12(14)16)13(17)18-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQBVNAOFWCUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-carbamoylpropylmethylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methylbenzamide](/img/structure/B2694057.png)

![N-{1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2694060.png)
![8-[(4-Tert-butylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2694061.png)
![Methyl 2-({4-[(dipropylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2694064.png)

![2-[Carbonofluoridoyl(methyl)amino]acetic acid](/img/structure/B2694067.png)

![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanesulfonyl chloride](/img/structure/B2694070.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2694074.png)
![N-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide](/img/structure/B2694075.png)
![N-(2,3-dichlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2694076.png)
